molecular formula C15H17FO3 B1358968 cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-55-3

cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358968
CAS No.: 736136-55-3
M. Wt: 264.29 g/mol
InChI Key: KJFKNNVEATXSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H17FO3. This compound is characterized by the presence of a fluorophenyl group, a cyclohexane ring, and a carboxylic acid functional group. It is a chiral compound, meaning it has non-superimposable mirror images, or enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • 4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • 4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Uniqueness

cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds .

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFKNNVEATXSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173791
Record name cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-61-3
Record name cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.